molecular formula C15H26LaO7 B1342510 Lanthanum(III) acetylacetonate hydrate

Lanthanum(III) acetylacetonate hydrate

Cat. No.: B1342510
M. Wt: 457.27 g/mol
InChI Key: YTOGPVKKPJANOQ-KJVLTGTBSA-N
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Description

Chemical Identity and Nomenclature

Lanthanum(III) acetylacetonate hydrate is a coordination complex that exists under multiple systematic nomenclature designations, reflecting the complexity and evolving understanding of its chemical structure. The compound is most commonly identified by the Chemical Abstracts Service number 64424-12-0, which distinguishes it from the anhydrous form that carries a different registry number. According to established nomenclature conventions, this compound is systematically named as tris(2,4-pentanedionato)lanthanum(III) hydrate, indicating the presence of three acetylacetonate ligands coordinated to a single lanthanum(III) center along with associated water molecules. Alternative nomenclature includes lanthanum(III) 2,4-pentanedionate hydrate and 2,4-pentanedione lanthanum derivative, all of which refer to the same fundamental molecular structure.

The molecular formula for this compound is represented as La(C₅H₇O₂)₃·xH₂O, where the variable x indicates the number of water molecules associated with each formula unit. More detailed representations include C₁₅H₂₁LaO₆·xH₂O, which explicitly shows the complete molecular composition including all carbon, hydrogen, lanthanum, and oxygen atoms. The molecular weight of the compound varies depending on the degree of hydration, with reported values including 436.24 for specific hydrate forms and 439.25 for certain preparations. The compound typically appears as white to off-white crystalline material, with melting points reported in the range of 140-143°C for some preparations and 180-185°C for others, likely reflecting differences in hydration states and crystal forms.

The structural characterization of this compound reveals the fundamental coordination geometry typical of lanthanide acetylacetonate complexes. The lanthanum ion exists in the +3 oxidation state, which is characteristic for lanthanide elements in their most stable chemical form. Each acetylacetonate ligand functions as a bidentate chelating agent, coordinating to the lanthanum center through both oxygen atoms to form five-membered chelate rings. This coordination arrangement results in enhanced thermodynamic stability compared to monodentate ligand systems, due to the chelate effect that arises from the formation of multiple bonds between each ligand and the metal center.

Property Value Reference
CAS Number 64424-12-0
Molecular Formula La(C₅H₇O₂)₃·xH₂O
Molecular Weight 436.24 (hydrated form)
Appearance White to off-white crystals
Melting Point 140-143°C to 180-185°C
EINECS Number 238-187-8

Historical Development in Lanthanide Coordination Chemistry

The historical development of this compound and related lanthanide coordination compounds represents a significant chapter in the evolution of coordination chemistry understanding, particularly regarding the unique bonding characteristics and structural preferences of rare earth elements. The systematic investigation of lanthanide coordination chemistry experienced major breakthroughs during the 1960s, when researchers began to recognize that lanthanide complexes frequently exhibited coordination numbers significantly higher than the traditional six-coordinate geometries common in transition metal chemistry. This period marked a fundamental shift in understanding how large, highly charged metal ions could accommodate multiple ligands in their coordination spheres, leading to the recognition of coordination numbers ranging from seven to twelve in various lanthanide systems.

The specific study of lanthanide acetylacetonate complexes emerged as part of this broader investigation into rare earth coordination behavior, with early researchers recognizing that the acetylacetonate ligand provided an ideal system for exploring the coordination preferences of lanthanide ions. The bidentate nature of the acetylacetonate ligand, combined with its relatively modest steric requirements, made it particularly suitable for accommodating the large ionic radii characteristic of lanthanide elements. Initial structural determinations revealed that lanthanide acetylacetonate complexes could exist in various hydration states, with water molecules occupying coordination sites in addition to the acetylacetonate ligands.

Crystallographic investigations have provided crucial insights into the structural arrangements of this compound, revealing that the dihydrate form has been characterized by X-ray crystallography while the anhydrous complex has not been as thoroughly studied. These structural studies demonstrated that upon heating under vacuum conditions, the dihydrate converts to an oxo-cluster complex with the formula La₄O(C₅H₇O₂)₁₀, indicating a fascinating structural transformation that involves the aggregation of multiple lanthanum centers. This behavior has been observed not only for lanthanum but also for other lanthanide elements including erbium, yttrium, gadolinium, and europium, suggesting a general trend in lanthanide acetylacetonate chemistry.

The thermochemical behavior of this compound has been systematically investigated, revealing a complex series of dehydration and decomposition processes. Research has shown that the tetrahydrate form decomposes to a monohydrate at 110°C, subsequently forming the anhydrous complex at 150°C. Further heating leads to the formation of mixed acetate-acetylacetonate complexes, including La(CH₃COO)(acetylacetonate)₂ and La(CH₃COO)₂(acetylacetonate), ultimately producing lanthanum acetate at temperatures between 180-285°C. These thermal transformation studies have provided valuable information about the relative stability of different coordination environments and the pathways for ligand exchange in lanthanide systems.

Significance in Rare Earth Metal Complexes Research

The significance of this compound in rare earth metal complexes research extends far beyond its role as a single compound, serving as a fundamental model system for understanding the broader principles governing lanthanide coordination chemistry and materials science applications. Large-scale analyses of the Cambridge Structural Database have revealed that lanthanide complexes, including those involving acetylacetonate ligands, represent a substantial portion of documented coordination compounds, with tens of thousands of structures providing insights into coordination patterns, ligand preferences, and structural trends across the lanthanide series. These comprehensive database studies have demonstrated that understanding lanthanide coordination chemistry is crucial for developing new ligands for more efficient separation of lanthanides, which is essential for critical materials applications in modern technology.

The coordination behavior exhibited by this compound exemplifies the unique characteristics that distinguish lanthanide chemistry from that of transition metals. Unlike transition metals, where ligand field effects play a dominant role in determining coordination geometry and ligand binding preferences, lanthanide coordination is primarily governed by steric factors and electrostatic interactions. This fundamental difference means that lanthanide complexes, including lanthanum acetylacetonate systems, typically exhibit higher coordination numbers and more flexible coordination geometries compared to their transition metal counterparts. The ability of lanthanum to accommodate multiple acetylacetonate ligands along with water molecules in its coordination sphere demonstrates the characteristic preference of lanthanides for high coordination numbers when sterically feasible.

Research into hydrolytic synthesis and structural characterization of lanthanide-acetylacetonate complexes has revealed the formation of fascinating cluster structures that provide insights into the assembly mechanisms of rare earth coordination compounds. Systematic studies have shown that lanthanide hydroxide cluster complexes with acetylacetonate can be synthesized through controlled hydrolysis of the corresponding hydrated lanthanide acetylacetonate precursors. These investigations have demonstrated that the identity of the lanthanide ion significantly influences cluster nuclearity, with different lanthanides forming distinct structural motifs including tetranuclear and nonanuclear core arrangements. The dependence of cluster formation on the specific lanthanide involved has been rationalized in terms of the Lewis acidity of the metal ion and steric considerations around the lanthanide-hydroxide units.

The applications of this compound extend into practical areas of materials synthesis and catalysis, where it serves as a valuable precursor for the preparation of advanced materials. Research has demonstrated that this compound can be utilized to prepare specialized materials such as sodium lanthanum sulfide (NaLaS₂) and lanthanum zirconium oxide (La₂Zr₂O₇), highlighting its utility as a molecular precursor for complex oxide and sulfide systems. In thin film deposition applications, lanthanum acetylacetonate has been employed as a component in precursor solutions for the fabrication of epitaxial lanthanum strontium manganite oxide films, demonstrating its value in the metal-organic deposition technique for electronic materials.

Research Area Significance Applications
Coordination Chemistry Model system for lanthanide bonding Understanding coordination preferences
Structural Analysis Database reference compound Trend analysis across lanthanide series
Materials Synthesis Molecular precursor La₂Zr₂O₇, NaLaS₂ preparation
Thin Film Technology Solution deposition precursor Epitaxial oxide film growth
Cluster Chemistry Hydrolytic assembly studies Multinuclear complex formation

Properties

Molecular Formula

C15H26LaO7

Molecular Weight

457.27 g/mol

IUPAC Name

(Z)-4-hydroxypent-3-en-2-one;lanthanum;hydrate

InChI

InChI=1S/3C5H8O2.La.H2O/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;;1H2/b3*4-3-;;

InChI Key

YTOGPVKKPJANOQ-KJVLTGTBSA-N

Isomeric SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[La]

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[La]

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Scientific Research Applications

Lanthanum(III) acetylacetonate hydrate (La(CH₃C(O)CHC(O)CH₃)₃.XH₂O) is a coordination compound with diverse applications spanning chemistry, biology, medicine, and industry . It comprises lanthanum, a rare-earth element, and a ligand derived from 4-oxopent-2-enoic acid.

Scientific Research Applications

This compound serves in a variety of scientific research applications:

  • Chemistry As a catalyst in organic reactions, including polymerization and oxidation reactions . It can also catalyze the carbonylation of alkenes, converting them into ketone or aldehyde compounds . Additionally, it is used in aldehyde condensation, which is a common reaction in organic synthesis, and can condense aldehydes and ketones and other compounds containing active subcarboxyl to form corresponding alcohols .
  • Biology Studied for potential biological activities like enzyme inhibition and antimicrobial properties.
  • Medicine Explored for potential use in medical applications such as drug delivery and imaging.
  • Industry Used in the production of advanced materials, including ceramics and electronic components. Also used in cracking reactions in FCC catalysts, especially to manufacture low-octane fuel for heavy crude oil .

Chemical Properties and Reactions

This compound can undergo several chemical reactions:

  • Oxidation Can be oxidized to form lanthanum oxide and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction Reduction reactions can convert the compound to lower oxidation states or other reduced forms. Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
  • Substitution The ligand in the coordination complex can be substituted with other ligands under appropriate conditions. Ligand exchange reactions can be facilitated by using excess ligands or by adjusting the pH and temperature of the reaction mixture.

The products formed from these reactions depend on the specific conditions and reagents used. Oxidation may yield lanthanum oxide, while reduction may produce lanthanum hydride or other reduced species. Substitution reactions can result in the formation of new coordination complexes with different ligands.

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Comparison with Similar Compounds

Structural and Physical Properties

Lanthanide Acetylacetonates
  • Yttrium(III) Acetylacetonate Hydrate (Y(acac)₃·xH₂O) :
    Molecular formula C₁₅H₂₄O₆Y (MW ~436.23), structurally analogous to La(acac)₃ but with a smaller Y³⁺ ion. This size difference affects ligand coordination stability and solubility. Y(acac)₃ is used in luminescent materials but shows lower ionic conductivity in oxide films compared to La(acac)₃ .
  • Holmium(III) Acetylacetonate Hydrate (Ho(acac)₃·xH₂O) :
    Similar coordination geometry but with magnetic properties due to Ho³⁺. Its applications are niche, such as in MRI contrast agents, unlike La(acac)₃’s broader use in energy materials .
Transition Metal Acetylacetonates
  • Iron(III) Acetylacetonate (Fe(acac)₃) :
    A red crystalline solid (C₁₅H₂₁FeO₆) with higher solubility in polar solvents than La(acac)₃. Used in catalysis (e.g., oxidation reactions) but decomposes at lower temperatures (~200°C), limiting CVD utility .
  • Zirconium(IV) Acetylacetonate (Zr(acac)₄) :
    Contains four acac ligands (C₂₀H₂₈O₈Zr) and decomposes at ~500°C. When co-deposited with La(acac)₃ in CVD, it forms Li₇La₃Zr₂O₁₂ (LLZO) films with ionic conductivity of 4.20 × 10⁻⁴ S/cm, outperforming Ta-based analogs .
Alkaline Earth Acetylacetonates
  • Magnesium Acetylacetonate Dihydrate (Mg(acac)₂·2H₂O) :
    Smaller cation size (Mg²⁺) results in lower thermal stability (<300°C). Primarily used in organic synthesis rather than materials science .

Table 1: Key Physical Properties

Compound Molecular Formula MW (g/mol) Decomposition Temp (°C) Solubility Profile
La(acac)₃·xH₂O C₁₅H₂₁LaO₆·xH₂O 436.23 600–700 Soluble in MtxE/Ac mixtures
Y(acac)₃·xH₂O C₁₅H₂₄O₆Y ~436.23 550–650 Moderate in polar organics
Fe(acac)₃ C₁₅H₂₁FeO₆ 353.18 200–250 High in ethanol, acetone
Zr(acac)₄ C₂₀H₂₈O₈Zr 487.73 ~500 Soluble in chloroform

Table 2: Hazard Comparison

Compound Hazard Statements Bioaccumulation (Plants)
La(acac)₃·xH₂O H315, H319, H335 30,000 L/kg (dry)
Y(acac)₃·xH₂O H315, H319, H335 Not reported
Fe(acac)₃ H302, H312 Low

Preparation Methods

Reaction of Lanthanum Alkoxide with Acetylacetone

One of the primary and well-documented methods to prepare this compound is the direct reaction of lanthanum alkoxide with acetylacetone. This method involves:

  • Starting materials: Lanthanum alkoxide (e.g., La(OR)3, where R is an alkyl group) and acetylacetone (2,4-pentanedione).
  • Reaction conditions: Typically carried out in an organic solvent under controlled temperature to facilitate chelation.
  • Mechanism: The acetylacetone acts as a bidentate ligand, coordinating through both oxygen atoms to the lanthanum ion, forming a stable chelate ring.
  • Product: The hydrated lanthanum acetylacetonate complex, often isolated as a tetrahydrate or dihydrate depending on conditions.

This method yields high-purity complexes suitable for further applications and has been characterized by X-ray crystallography for the dihydrate form.

Direct Reaction of Lanthanum Oxide with Acetylacetone

Another approach involves dissolving lanthanum oxide (La2O3) in dilute acid to form lanthanum salts, which then react with acetylacetone:

  • Step 1: Lanthanum oxide is dissolved in dilute acid (e.g., acetic acid) to form lanthanum acetate or other soluble lanthanum salts.
  • Step 2: The lanthanum salt solution is reacted with acetylacetone under stirring.
  • Step 3: The complex precipitates or is extracted, followed by purification and drying to obtain the hydrated acetylacetonate complex.

This method is practical and uses readily available lanthanum oxide as the starting material. It has been reported in laboratory syntheses with high purity outcomes.

Solvent and Temperature Control

  • Solvent choice: Methanol, ethanol, or other polar organic solvents are commonly used to dissolve reactants and facilitate complexation.
  • Temperature: The reaction is generally conducted at room temperature or slightly elevated temperatures to optimize yield and purity.
  • Hydration control: The hydration state (tetrahydrate, dihydrate) depends on drying conditions and temperature. For example, the tetrahydrate decomposes to the monohydrate at about 110 °C and further to anhydrous form at 150 °C.

Supercritical Carbon Dioxide Anti-Solvent Precipitation (SAS)

A more advanced method involves the use of supercritical carbon dioxide as an anti-solvent to precipitate lanthanum acetylacetonate hydrate with controlled particle size and surface area:

  • Process: this compound and other metal salts are dissolved in methanol, then rapidly mixed with supercritical CO2 at high pressure (around 130 bar) and moderate temperature (40 °C).
  • Outcome: This leads to precipitation of fine particles with high surface area, beneficial for catalytic applications.
  • Advantages: Produces materials with controlled morphology and purity, suitable for advanced catalyst preparation.

Thermal Behavior and Hydrate Transformations

The hydration state of lanthanum(III) acetylacetonate is sensitive to temperature:

Temperature (°C) Transformation Notes
Room temperature Tetrahydrate or dihydrate stable Typical isolated form
~110 Tetrahydrate → Monohydrate Partial dehydration
~150 Monohydrate → Anhydrous form Complete dehydration
180–285 Formation of lanthanum acetate species Thermal decomposition to acetate forms

These transformations are critical for tailoring the compound for specific applications, such as precursor materials for lanthanum oxides or perovskites.

Summary Table of Preparation Methods

Method Starting Materials Solvent Temperature Product Form Notes
Lanthanum alkoxide + acetylacetone Lanthanum alkoxide, acetylacetone Methanol, ethanol Room temp to mild heat Hydrated lanthanum acetylacetonate High purity, well-characterized
Lanthanum oxide + acetylacetone Lanthanum oxide, acetylacetone Dilute acid + organic solvent Room temp Hydrated complex Practical, uses common lanthanum oxide
Supercritical CO2 anti-solvent Lanthanum acetylacetonate hydrate + metal acetates Methanol + supercritical CO2 40 °C, 130 bar Fine precipitated particles Controlled morphology, catalyst prep

Research Findings and Applications

  • The coordination chemistry of lanthanum acetylacetonate hydrate is well-established, with the dihydrate form structurally characterized by X-ray crystallography.
  • Thermal studies reveal stepwise dehydration and decomposition pathways, important for material synthesis.
  • The SAS method enables preparation of lanthanum-based perovskite catalysts with high surface area, enhancing catalytic performance in oxidation reactions.
  • Stability constants indicate strong complexation, with log stability constants (logY) reported as 3.65, 5.13, and 6.12 for successive ligand binding.

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for Lanthanum(III) acetylacetonate hydrate in laboratory settings?

  • Methodology :

Precursor Preparation : Dissolve Lanthanum(III) acetate hydrate in deionized water under stirring (molar ratio 1:3 for La:acetylacetone).

Ligand Addition : Add acetylacetone dropwise to the solution while maintaining pH ~8–9 using ammonia or sodium hydroxide.

Precipitation : Stir for 24 hours at 60°C to form a white precipitate.

Purification : Filter the product, wash with ethanol/water mixture, and dry under vacuum at 40°C .

  • Key Parameters : pH control, reaction temperature, and stoichiometric ligand ratio are critical for yield and purity.

Q. What safety protocols should be followed when handling this compound?

  • PPE : Wear NIOSH/EN166-certified goggles, nitrile gloves, and flame-retardant lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods or local exhaust systems to prevent inhalation of dust or vapors.
  • Storage : Store at -20°C in airtight containers to minimize hygroscopic degradation .
  • Waste Disposal : Segregate waste and consult certified hazardous waste handlers due to potential environmental toxicity .

Q. How should this compound be stored to maintain stability?

  • Conditions : Store at -20°C in moisture-proof containers. The compound is hygroscopic and prone to hydrolysis, which alters reactivity .
  • Compatibility : Avoid contact with strong oxidizers (e.g., nitrates) or halogens to prevent explosive decomposition .

Q. What characterization techniques are most effective for confirming the purity and structure of this compound?

  • Purity : High-performance liquid chromatography (HPLC) or inductively coupled plasma mass spectrometry (ICP-MS) to detect trace metal impurities .
  • Structural Confirmation :

  • FT-IR : Identify acetylacetonate ligand vibrations (C=O at ~1600 cm⁻¹, C-H at ~2900 cm⁻¹).
  • XRD : Compare crystallographic data with reference patterns (e.g., JCPDS).
  • TGA : Determine hydration state via mass loss at 100–150°C .

Advanced Research Questions

Q. How does the hydration state of Lanthanum(III) acetylacetonate influence its catalytic activity in organic synthesis?

  • Mechanistic Insight : The hydrate form enhances Lewis acidity due to water-mediated coordination, improving substrate activation in cross-coupling reactions. Anhydrous forms may exhibit lower activity due to reduced ligand flexibility .
  • Experimental Validation : Compare catalytic efficiency (e.g., turnover frequency) of hydrated vs. anhydrous forms in model reactions like Suzuki-Miyaura coupling .

Q. What experimental strategies can resolve discrepancies in reported crystallographic data for this compound?

  • Root Causes : Variations in synthesis pH, counterions (e.g., acetate vs. nitrate), or hydration levels lead to structural differences .
  • Resolution :

Controlled Synthesis : Standardize pH (8–9) and precursor salts (e.g., La-acetate).

Advanced Characterization : Use synchrotron XRD or neutron diffraction to resolve lattice parameters.

DFT Modeling : Validate experimental data with computational simulations .

Q. How do synthesis parameters (pH, counterion selection) affect the morphology and reactivity of Lanthanum(III) acetylacetonate-derived nanomaterials?

  • pH Impact : Lower pH (<7) yields amorphous nanoparticles (NPs), while alkaline conditions (pH >9) produce crystalline LaF₃ or La₂O₃ with defined shapes (e.g., nanorods) .
  • Counterion Role : Nitrate precursors favor smaller NPs (5–10 nm) due to faster nucleation, whereas acetate yields larger particles (20–50 nm) with higher surface area .
  • Reactivity : Smaller NPs enhance catalytic performance in CO₂ reduction due to increased active sites .

Q. What role does this compound play in the mechanistic pathways of cross-coupling reactions compared to other lanthanide catalysts?

  • Lewis Acidity : La³⁺’s moderate Lewis acidity (vs. Ce³⁺ or Y³⁺) balances substrate activation without over-stabilizing intermediates, improving reaction rates .
  • Case Study : In C(sp³)-C(sp³) cross-coupling, La-acetylacetonate facilitates oxidative addition via a single-electron transfer (SET) pathway, unlike Pd-based catalysts requiring two-electron processes .
  • Validation : Use kinetic isotope effect (KIE) studies or radical trapping agents to confirm mechanistic pathways .

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